Bistheonellide A

Actin cytoskeleton F-actin severing Dimeric macrolide

Bistheonellide A (CAS 105304-96-9, also known as misakinolide A) is a marine-derived dimeric macrodiolide isolated from sponges of the genus Theonella. It belongs to the actin-depolymerizing macrolide family, structurally characterized by a 40-membered dilactone ring that differs from the 44-membered swinholide A solely in ring size.

Molecular Formula C74H128O20
Molecular Weight 1337.8 g/mol
CAS No. 105304-96-9
Cat. No. B010266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBistheonellide A
CAS105304-96-9
Synonymsistheonellide A
misakinolide A
Molecular FormulaC74H128O20
Molecular Weight1337.8 g/mol
Structural Identifiers
SMILESCC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC
InChIInChI=1S/C74H128O20/c1-41(25-29-59-35-61(85-13)31-45(5)89-59)69(81)51(11)71-49(9)65(79)39-63(77)47(7)67(87-15)37-57-21-18-20-56(92-57)34-54(76)28-24-44(4)74(84)94-72(52(12)70(82)42(2)26-30-60-36-62(86-14)32-46(6)90-60)50(10)66(80)40-64(78)48(8)68(88-16)38-58-22-17-19-55(91-58)33-53(75)27-23-43(3)73(83)93-71/h17-20,23-24,41-42,45-72,75-82H,21-22,25-40H2,1-16H3/b43-23+,44-24+/t41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64-,65+,66+,67-,68-,69-,70-,71-,72-/m0/s1
InChIKeyCNXAVQHYRALFDY-VIPNGKGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bistheonellide A (CAS 105304-96-9): A 40-Membered Dimeric Macrolide Actin Inhibitor for Cytoskeletal Research and Antitumor Screening


Bistheonellide A (CAS 105304-96-9, also known as misakinolide A) is a marine-derived dimeric macrodiolide isolated from sponges of the genus Theonella [1]. It belongs to the actin-depolymerizing macrolide family, structurally characterized by a 40-membered dilactone ring that differs from the 44-membered swinholide A solely in ring size [2]. The compound sequesters G-actin in a 1:2 stoichiometry and potently inhibits actin polymerization, with a binding Kd of approximately 50 nM for each actin subunit [2]. Its mechanism of action is distinct from classical actin inhibitors such as cytochalasin D [3].

Why Swinholide A Cannot Substitute for Bistheonellide A in Actin Mechanism Studies: Structural Similarity Masks Functional Divergence


Although bistheonellide A (misakinolide A) and swinholide A share identical actin-binding side chains and near-identical binding affinity (Kd ~50 nM for both), their distinct macrolide ring sizes—40-membered versus 44-membered—produce fundamentally different orientations of the two actin-binding sites relative to each other [1]. This subtle structural difference translates into mechanistically divergent biochemical and cellular effects: bistheonellide A caps the barbed end of F-actin without severing activity, whereas swinholide A actively severs filamentous actin [1]. The two compounds also exert opposite effects on the nucleotide exchange rate of G-actin—bistheonellide A increases it while swinholide A decreases it [2]. These functional differences make the two compounds non-interchangeable in experimental designs where the specific mode of actin disruption determines biological outcome.

Bistheonellide A: Quantified Differentiation Evidence Against the Closest Analogs—Swinholide A, Mycalolide B, and Cytochalasin D


Absence of F-Actin Severing Activity: Bistheonellide A vs. Swinholide A

In a direct head-to-head comparison using pyrenyl-actin fluorescence assays, bistheonellide A showed no detectable F-actin severing activity across the entire concentration range tested (molar ratio to actin: 0.025–2.5), while swinholide A exhibited clear severing activity under identical conditions, though weaker than that of mycalolide B [1]. This confirms that the 40-membered ring of bistheonellide A precludes the severing mechanism available to the 44-membered swinholide A.

Actin cytoskeleton F-actin severing Dimeric macrolide Mechanism of action

Barbed-End Capping Without Severing: Bistheonellide A's Unique Mechanism Among Dimeric Macrolides

Sedimentation equilibrium and steady-state fluorescence experiments demonstrated that bistheonellide A (misakinolide A) caps the barbed end of F-actin, reducing the elongation rate constant at the barbed end to zero, while having essentially no effect on the off-rate of actin subunits [1]. In contrast, swinholide A does not exhibit pure capping behavior; instead it severs F-actin and stabilizes actin dimers [2]. Energy-minimized modeling attributes this functional divergence to a difference in orientation of one actin-binding site relative to the other, arising from the 40-membered vs. 44-membered ring constraint [1].

Actin capping Barbed-end dynamics F-actin elongation Misakinolide A

Opposite Effect on G-Actin Nucleotide Exchange Rate: Bistheonellide A Increases, Swinholide A Decreases

In a direct comparative study, bistheonellide A increased the rate of nucleotide exchange in G-actin, whereas swinholide A decreased it [1]. This opposite effect suggests that binding of the two toxins induces different conformational changes in the actin molecule, despite their nearly identical side-chain structures and binding affinities. The bistheonellide A effect is reminiscent of profilin, a physiological G-actin regulator that facilitates nucleotide exchange, whereas swinholide A behaves more like latrunculin, which inhibits exchange [2].

Nucleotide exchange G-actin conformation ATP-binding pocket Profilin-like effect

Irreversible Actin Depolymerization: Bistheonellide A vs. Reversible Actin-Targeting Agents

The authors demonstrated that the actin-depolymerizing effect of bistheonellide A is irreversible, a property shared with mycalolide B but not necessarily with all actin-targeting macrolides [1]. Meanwhile, cellular studies showed that the binucleation phenotype induced by 100 nM bistheonellide A in rat 3Y1 fibroblasts was reversible upon compound withdrawal: binuclear cells began to grow again within 20 hours and reverted to mononuclear morphology [2]. This creates an important duality—the biochemical actin-depolymerization event itself is irreversible, but cellular recovery is possible, likely through de novo actin synthesis and cell division.

Irreversible inhibition Actin depolymerization Washout experiment Mycalolide B

Single-Digit Nanomolar Antiproliferative Potency: Bistheonellide A EC50 of 6.8 nM Against Chinese Hamster V79 Cells

Bioassay-guided isolation from the ethanol extract of a marine sponge Theonella sp. collected in Palau yielded bistheonellide A, which strongly inhibited the colony formation of Chinese hamster V79 cells with an EC50 value of 6.8 nM [1]. This single-digit nanomolar potency places bistheonellide A among the most potent actin-targeting marine macrolides. For context, swinholide A exhibits IC50 values ranging from 0.017 to 6.0 µg/mL (~13–4,500 nM) across various human cancer cell lines including KB, HT-1080, and PC-3, depending on the specific cell type [2], though direct V79 colony assay data for swinholide A are not available for a same-assay comparison.

Antiproliferative Colony formation assay Cytotoxicity screening V79 cells

Cytokinesis-Specific Inhibition Without Mitosis Block: Bistheonellide A Induces Reversible Binucleation at 100 nM

Treatment of rat 3Y1 fibroblasts with 100 nM bistheonellide A led to binucleation in most cells within 24 hours, accompanied by disruption of stress fibers and marked morphological changes within 1 hour [1]. Flow cytometric analysis revealed that treated cells progressed from 2C diploid to 4C tetraploid DNA content in G1 phase and to 8C content during G2/M, indicating that bistheonellide A inhibited cytokinesis but not mitosis [1]. This contrasts with microtubule-targeting agents such as colchicine or taxol, which arrest cells in M-phase by blocking mitotic spindle function. Additionally, bistheonellide A treatment did not modulate IL-8 production in PMA-stimulated HL-60 cells under cytotoxic concentrations, suggesting that actin polymerization is not involved in the IL-8 production pathway [2].

Cytokinesis inhibition Binucleation Cell cycle arrest Actin-dependent cell division

Bistheonellide A: Evidence-Backed Research and Procurement Application Scenarios


Selective Pharmacological Dissection of Actin Filament Barbed-End Dynamics (Without Severing Confounds)

Bistheonellide A is the actin inhibitor of choice for experiments that require barbed-end capping with the elongation rate constant reduced to zero, without introducing F-actin severing activity. This property, uniquely documented in head-to-head comparison with swinholide A [1], makes it indispensable for studies of formin-mediated elongation, Ena/VASP processive polymerization, and lamellipodial actin network assembly where concurrent severing would confound kinetic measurements. Swinholide A, despite its structural similarity and identical actin-binding side chains, cannot substitute because its severing activity introduces a competing filament disassembly mechanism [1].

Cytokinesis-Specific Inhibition for Polyploidy and Cell Division Checkpoint Studies

At 100 nM, bistheonellide A selectively inhibits cytokinesis while preserving mitotic progression, producing viable binucleated cells that revert to mononuclear morphology within 20 hours of compound withdrawal [1]. This property is documented in rat 3Y1 fibroblasts using flow cytometry and morphological analysis. Unlike microtubule poisons (colchicine, nocodazole, taxol) that arrest cells in M-phase, or cytochalasin D which accelerates actin nucleation in addition to blocking cytokinesis, bistheonellide A provides a clean actin-specific cytokinesis block. This makes it a valuable tool for studying the actin dependence of contractile ring formation, abscission, and the G1 tetraploid checkpoint without off-target cell cycle effects.

Standardized Antiproliferative Positive Control with Defined Nanomolar Potency Benchmark

Bistheonellide A provides a reproducible EC50 benchmark of 6.8 nM in the Chinese hamster V79 colony formation assay, as established by bioassay-guided isolation and published in Marine Drugs [1]. For laboratories running antiproliferative screening campaigns against actin-targeting compounds, this well-characterized potency value enables bistheonellide A to serve as a calibrated positive control. The compound's irreversibility of biochemical actin depolymerization, combined with the reversibility of its cellular phenotype upon washout , also makes it suitable for pulse-chase experimental designs assessing actin cytoskeleton recovery kinetics.

Dissecting Nucleotide-State-Dependent Actin Functions via Profilin-Mimetic Nucleotide Exchange Enhancement

Bistheonellide A is the only actin-depolymerizing macrolide known to increase the nucleotide exchange rate of G-actin, an effect that is functionally analogous to the physiological actin regulator profilin [1]. All other characterized members of this class—including swinholide A, mycalolide B, aplyronine A, and latrunculins—decrease or inhibit nucleotide exchange. This unique property enables researchers to interrogate how the ATP/ADP state of actin monomers influences cytoskeletal dynamics, actin-binding protein interactions, and downstream signaling pathways, using a well-characterized small-molecule tool with defined binding stoichiometry (1:2 bistheonellide A:G-actin) [1].

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